4-Pyridineacetic acid

Anti-inflammatory drug design Virtual screening Structure-activity relationship

4-Pyridineacetic acid (4-PAA; CAS 28356-58-3) is a monocarboxylic acid composed of a pyridine ring substituted at the 4-position with an acetic acid moiety. It belongs to the isomeric pyridylacetic acid family, which also includes the 2- and 3-positional isomers.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 28356-58-3
Cat. No. B146078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridineacetic acid
CAS28356-58-3
Synonyms4-Pyridineacetic acid hydrochloride
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(=O)O
InChIInChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
InChIKeyPAEXAIBDCHBNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridineacetic Acid (CAS 28356-58-3): A Position-Specific Pyridylacetic Acid Scaffold for Differentiated P450 Enzyme Inhibition and Anti-Inflammatory Applications


4-Pyridineacetic acid (4-PAA; CAS 28356-58-3) is a monocarboxylic acid composed of a pyridine ring substituted at the 4-position with an acetic acid moiety. It belongs to the isomeric pyridylacetic acid family, which also includes the 2- and 3-positional isomers. Unlike its 3-pyridyl isomer—a known nicotine metabolite that binds nicotinic acetylcholine receptors [1]—the 4-PAA scaffold has been characterized primarily as a precursor for potent inhibitors of the cytochrome P450 enzymes aromatase (CYP19) and 17α-hydroxylase/C17,20-lyase (CYP17), enzymes of central importance in estrogen and androgen biosynthesis [2]. Virtual screening studies have further identified 4-PAA as the isomer with the highest predicted probability of anti-inflammatory activity among the pyridylacetic acid series [3].

Why Positional Isomers of Pyridylacetic Acid Cannot Be Interchanged: Evidence of Divergent Target Engagement and Bioactivity Profiles for 4-Pyridineacetic Acid


The three positional isomers of pyridylacetic acid—2-PAA, 3-PAA, and 4-PAA—are not functionally interchangeable despite sharing identical molecular formulae (C₇H₇NO₂). Substituting one isomer for another leads to fundamentally different biological target engagement. PASS virtual screening demonstrates a monotonic increase in predicted anti-inflammatory activity probability (Pa) across the isomeric series: 2-PAA (Pa = 0.454), 3-PAA (Pa = 0.506), and 4-PAA (Pa = 0.537) [1]. At the receptor level, 3-PAA binds nicotinic acetylcholine receptors (Ki = 0.403 µM) and GPR109A/B hydroxycarboxylic acid receptors—activities undocumented for 4-PAA [2]. Conversely, the 4-PAA scaffold serves as the privileged pharmacophore for generating potent dual aromatase/CYP17 inhibitors, a property not shared to the same degree by the 2- or 3-isomers [3]. These divergences mean that procurement of the wrong isomer will irreversibly alter experimental outcomes in inflammation, oncology, or dental research programs.

Quantitative Comparator-Based Evidence for Selecting 4-Pyridineacetic Acid Over Positional Isomers and Clinical-Standard Inhibitors


4-PAA Demonstrates the Highest Predicted Anti-Inflammatory Activity Probability Among All Three Pyridylacetic Acid Positional Isomers

In a virtual screening study using PASS 2017 Professional software, 4-pyridineacetic acid (4-PAA) exhibited the highest probability of anti-inflammatory activity (Pa) among the three positional isomers. The Pa values increased monotonically with the shift of the acetic acid substituent from the 2- to the 4-position: Pa(2-PAA) = 0.454, Pa(3-PAA) = 0.506, and Pa(4-PAA) = 0.537 [1]. This represents an 18.3% relative increase in predicted anti-inflammatory probability for 4-PAA compared to 2-PAA, and a 6.1% increase compared to 3-PAA. The study further compared these values against the reference anti-inflammatory drugs diclofenac and ibuprofen, establishing that the 4-PAA scaffold contains a pharmacophore associated with anti-inflammatory activity relevant for anticaries agent development [2].

Anti-inflammatory drug design Virtual screening Structure-activity relationship Dental caries prevention

4-PAA-Derived Esters Exhibit >100-Fold Superiority Over Aminoglutethimide Against Aromatase and Greater Potency Than Ketoconazole Against CYP17 Hydroxylase/Lyase

Esters of 4-pyridylacetic acid—specifically the borneyl, isopinocampheyl, and 1-adamantyl esters—were identified as the most potent inhibitors of both human placental aromatase (CYP19) and rat testicular 17α-hydroxylase/C17,20-lyase (CYP17) complexes [1]. These 4-PAA esters were over 100 times more potent than the clinical aromatase inhibitor aminoglutethimide (reported IC50 range: 6–15 µM against human placental aromatase [2]) and displayed greater potency than the clinical CYP17 inhibitor ketoconazole (reported IC50 ≈ 150 nM against CYP17; 15 µM against aromatase [3]). The dual-enzyme potency of the 4-PAA ester scaffold exceeds that of either clinical comparator on a per-target basis, positioning 4-PAA as a privileged starting material for developing dual aromatase/CYP17 inhibitors.

Aromatase inhibition CYP17 inhibition Hormone-dependent cancer Enzyme inhibitor potency Estrogen biosynthesis

4-PAA and 3-PAA Engage Fundamentally Distinct Receptor Targets: nAChR/GPR109 vs. Steroidogenic P450 Enzymes

The biological target engagement profiles of 3-pyridylacetic acid and 4-pyridylacetic acid are fundamentally divergent. 3-PAA has been experimentally demonstrated to bind nicotinic acetylcholine receptors (nAChRs) with Ki = 0.403 µM and hydroxycarboxylic acid receptors GPR109A (Ki = 403 nM) and GPR109B (Ki = 553 nM) [1]. In contrast, the 4-PAA scaffold has been extensively characterized as an inhibitor of steroidogenic cytochrome P450 enzymes aromatase (CYP19) and 17α-hydroxylase/C17,20-lyase (CYP17), with no published evidence of nAChR or GPR109 binding [2]. This target-level divergence means that 3-PAA is primarily relevant to nicotine metabolism, cognitive function, and metabolic signaling research, while 4-PAA is exclusively suited for programs targeting steroid hormone biosynthesis pathways.

Target engagement divergence Nicotinic acetylcholine receptor GPR109A CYP19 CYP17 Positional isomer selectivity

The 4-PAA Scaffold Provides Tunable Selectivity Between Aromatase and CYP17 Lyase Through Simple α-Methyl Substitution—A Feature Absent in Non-Pyridylacetic Acid Inhibitors

A unique structural feature of the 4-pyridylacetic acid scaffold is the ability to toggle selectivity between aromatase and hydroxylase/lyase inhibition through α-methyl substitution adjacent to the carbonyl group. Methyl substitution at the α-position reduces aromatase inhibition while simultaneously increasing inhibition of the hydroxylase/lyase complex [1]. This bidirectional selectivity modulation has not been reported for simpler phenylacetic acid derivatives (e.g., diclofenac) or for the 3-PAA scaffold, where optimal hydroxylase/lyase inhibition required a 3-pyridine ring combined with methyl substitution and a bulky alkoxycarbonyl substituent—achieving IC50 values of 13–90 nM toward hydroxylase/lyase but with aromatase IC50 values of 30–40 µM, a >300-fold selectivity window [2]. The 4-PAA scaffold thus offers a distinct selectivity-tuning vector not available in non-pyridyl or 3-pyridyl systems.

Selectivity tuning Aromatase CYP17 lyase α-substitution Dual inhibitor design Pyridylacetic acid SAR

Hexafluorosilicate Salt of 4-PAA (HFS-4-PAA) Declared the Most Promising Periodontal Protective Agent Among 2-, 3-, and 4-Isomers in a Rat Cariogenic Diet Model

In a comparative in vivo study, hexafluorosilicate salts of all three pyridylacetic acid isomers—HFS-2-PAA, HFS-3-PAA, and HFS-4-PAA—were evaluated as oral gel applications in rats maintained on a cariogenic high-sucrose diet. Periodontal status was assessed via inflammatory markers (MDA, elastase), microbial contamination (urease), nonspecific immunity (lysozyme), antioxidant protection (catalase), dysbiosis degree, and API index. All three hexafluorosilicate gels reduced gum urease activity and MDA content. However, the study explicitly concluded that HFS-4-PAA was 'the most promising' candidate warranting further investigation [1]. Independently, virtual screening of 14 PAA derivatives identified 2-methyl-4-pyridinoacetic acid as one of three prioritized compounds for anticaries agent development [2].

Periodontal disease Anti-inflammatory gel Hexafluorosilicate Dental caries Parodontium protection

High-Impact Research and Industrial Application Scenarios for 4-Pyridineacetic Acid Based on Comparator-Validated Evidence


Development of Dual Aromatase/CYP17 Inhibitors for Hormone-Dependent Breast and Prostate Cancer

4-Pyridineacetic acid serves as the optimal starting scaffold for synthesizing non-steroidal dual inhibitors of aromatase (CYP19) and 17α-hydroxylase/C17,20-lyase (CYP17). As demonstrated in Section 3, 4-PAA-derived esters (borneyl, isopinocampheyl, 1-adamantyl) achieve >100-fold greater potency than aminoglutethimide against aromatase and exceed ketoconazole's potency against CYP17 [1]. The scaffold additionally provides tunable aromatase/lyase selectivity through α-methyl substitution—a feature unavailable in non-pyridyl or 3-pyridyl systems [2]. Medicinal chemistry teams should select 4-PAA over the 3-isomer when the research objective is dual-pathway androgen/estrogen suppression rather than single-target lyase inhibition.

Design of Anti-Inflammatory Fluoride-Releasing Anticaries and Periodontal Therapeutic Agents

The 4-PAA isomer exhibits the highest predicted anti-inflammatory activity probability (Pa = 0.537) among all three pyridylacetic acid positional isomers [1], and its hexafluorosilicate salt (HFS-4-PAA) has been explicitly identified as the most promising periodontal protective agent in head-to-head in vivo comparison against HFS-2-PAA and HFS-3-PAA [2]. Dental material science groups and oral healthcare R&D teams developing next-generation anticaries formulations that combine fluoride release with anti-inflammatory cation effects should procure 4-PAA rather than 2-PAA or 3-PAA for hexafluorosilicate salt synthesis. The derivative 2-methyl-4-pyridinoacetic acid has been independently prioritized for anticaries agent development [3].

Chemical Biology Probe Development Targeting Steroidogenic P450 Enzymes with Isomer-Level Selectivity

Chemical biology programs requiring isomer-specific probes for steroidogenic P450 enzymes should select 4-PAA over 3-PAA or 2-PAA. Unlike 3-PAA, which binds nicotinic acetylcholine receptors (Ki = 0.403 µM) and GPR109A/B receptors [1], the 4-PAA scaffold engages aromatase and CYP17 as its primary targets with no reported off-target activity at nAChR or GPR109 receptors [2]. This target engagement divergence, documented in Section 3, ensures that 4-PAA-based probes will not confound experimental readouts through unintended nicotinic or hydroxycarboxylic acid receptor modulation—a critical consideration for target deconvolution and chemical genetics studies.

Synthesis of Tumor-Selective Organometallic Ruthenium(II)-Arene Complexes

4-Pyridineacetic acid hydrochloride has been specifically employed in the preparation of highly tumor-selective organometallic ruthenium(II)-arene complexes [1]. 4-PAA also participates in the modification of glucose oxidase for ruthenium complexation, enabling intramolecular electron transfer from reduced FAD to electrochemically generated Ru(III) centers [2]. This established application niche—coupled with the hydrochloride salt's documented advantages in solubility and stability compared to the free acid form—makes 4-PAA hydrochloride the preferred procurement form for inorganic medicinal chemistry laboratories developing ruthenium-based anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.